Fmoc-Orn(Ac)-OH

Description

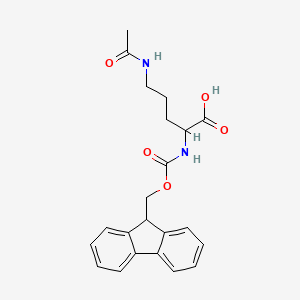

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHABAEYQALRAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Incorporation

Synthesis of Fmoc-Orn(Ac)-OH and its Orthogonally Protected Analogues

The preparation of Fmoc-protected ornithine derivatives involves carefully planned strategies to ensure that the α-amino group and the δ-amino group can be selectively manipulated. This orthogonality is key to their utility in SPPS.

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-acetyl-N-delta-benzoyloxy-L-ornithine, or Fmoc-Orn(Ac,OBz)-OH, is a specialized building block used in SPPS. iris-biotech.de It is particularly useful for synthesizing peptides containing the N-delta-hydroxy-N-delta-acetyl-ornithine moiety, a bidentate ligand found in many siderophores, which are iron-chelating compounds. iris-biotech.de The synthesis of this derivative allows for the incorporation of this unique functionality into a peptide chain. The N-delta-benzoyloxy (OBz) group serves as a protecting group for the hydroxamate function, which can be deprotected on-resin to reveal the native metal-ion-binding motif. iris-biotech.de The on-resin deprotection is typically achieved using conditions such as 1 M Lithium Hydroxide (B78521) (LiOH) in a tetrahydrofuran/methanol (THF/MeOH) mixture. iris-biotech.de

The versatility of peptide synthesis is greatly enhanced by the availability of various orthogonally protected ornithine derivatives. These derivatives allow for specific modifications of the ornithine side chain, such as branching, cyclization, or the attachment of labels. nih.govresearchgate.net The choice of the Nδ-protecting group is critical as it dictates the specific chemical conditions required for its removal, while the Nα-Fmoc group remains intact until its scheduled cleavage by a base like piperidine (B6355638). nih.gov

Fmoc-Orn(Boc)-OH : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. guidechem.com It is stable to the basic conditions used for Fmoc group removal but can be cleaved with acids like trifluoroacetic acid (TFA). nbinno.com The synthesis typically involves the selective protection of the ornithine side chain with a Boc group, followed by the protection of the α-amino group with an Fmoc group, often using reagents like di-tert-butyl dicarbonate (Boc₂O) and Fmoc-Cl or Fmoc-OSu under basic conditions. guidechem.comchemicalbook.com

Fmoc-Orn(Dde)-OH : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group offers an alternative orthogonal protection strategy. peptide.com The Dde group is stable to both the acidic conditions used to cleave the peptide from the resin and the basic conditions used for Fmoc removal. nih.gov It is selectively removed using dilute hydrazine or hydroxylamine, allowing for side-chain modification at any stage of the synthesis. peptide.comresearchgate.net

Fmoc-Orn(Alloc)-OH : The allyloxycarbonyl (Alloc) group provides another layer of orthogonality. cymitquimica.com It is stable to both acidic and basic conditions but can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. uci.edubapeks.com This allows for side-chain manipulation on the solid support. cymitquimica.com

Fmoc-Orn(Mmt)-OH : The 4-methoxytrityl (Mmt) group is an extremely acid-labile protecting group. researchgate.netsigmaaldrich.com It can be selectively removed under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM), which leaves other acid-labile groups like Boc and the peptide-resin linkage intact. nbinno.comsigmaaldrich.com This makes it highly valuable for the synthesis of branched peptides and for attaching molecules to the ornithine side chain while the peptide is still on the resin. sigmaaldrich.comchemimpex.com

| Derivative | Nδ-Protecting Group | Cleavage Conditions | Orthogonality |

|---|---|---|---|

| Fmoc-Orn(Boc)-OH | tert-butyloxycarbonyl (Boc) | Acidic (e.g., TFA) guidechem.com | Orthogonal to base-labile Fmoc group. |

| Fmoc-Orn(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine or Hydroxylamine peptide.com | Orthogonal to both acid-labile and base-labile groups. |

| Fmoc-Orn(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) uci.edu | Orthogonal to both acid-labile and base-labile groups. |

| Fmoc-Orn(Mmt)-OH | 4-methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Orthogonal to Fmoc and other more stable acid-labile groups (e.g., Boc). |

Optimizing reaction conditions is crucial for the efficient synthesis of protected amino acids, aiming for high purity and yield while preventing side reactions like racemization. For instance, in the synthesis of Fmoc-L-Orn(Boc)-OH, the reaction can be carried out by dissolving L-Ornithine in acetonitrile (B52724), followed by the dropwise addition of Boc₂O. chemicalbook.com The reaction proceeds through a copper complex intermediate, which is later removed. The subsequent addition of Fmoc-OSu under basic conditions at room temperature yields the final product. chemicalbook.com Recrystallization is often employed as a final purification step to ensure high purity. chemicalbook.com Yields for these multi-step syntheses can vary, and optimization often involves careful control of stoichiometry, temperature, reaction time, and purification methods.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The true value of this compound and its analogues is realized upon their integration into SPPS protocols. Their design is specifically tailored for compatibility with the most common SPPS strategies.

Fmoc-protected ornithine derivatives are inherently compatible with Fmoc-based SPPS strategies. a2bchem.comnih.gov This compatibility stems from the orthogonal nature of the protecting groups. nih.gov The Nα-Fmoc group is base-labile and is removed at each cycle of peptide elongation using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). uci.edursc.org The Nδ-protecting groups (e.g., Ac, Boc, Dde, Alloc, Mmt) are designed to be stable to these basic conditions. This ensures that the side chain remains protected during the entire chain assembly process unless its selective removal is desired for a specific modification. This orthogonal protection scheme is the cornerstone of modern Fmoc-SPPS, allowing for the synthesis of complex peptides with high fidelity. nih.gov

The first step in SPPS is the covalent attachment of the first Fmoc-protected amino acid to a solid support, or resin. The choice of resin determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide). uci.edu

Rink Amide Resin : This resin is used to produce peptides with a C-terminal amide. uci.edu The loading process begins with the removal of the resin's own Fmoc group with 20% piperidine in DMF. The C-terminal amino acid (e.g., this compound) is then activated using a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) or using HATU, and then coupled to the deprotected amine on the resin. peptide.com

2-Chlorotrityl (2-CTC) Resin : This is a highly acid-sensitive resin, ideal for producing protected peptide fragments or peptides with a C-terminal carboxylic acid. uci.edu The loading is typically performed by dissolving the Fmoc-amino acid in DCM with a hindered base like N,N-diisopropylethylamine (DIPEA) and adding the mixture to the swelled resin. peptideweb.comresearchgate.net The reaction is often agitated for a few hours. Any remaining active sites on the resin are then "capped" using a nucleophile like methanol to prevent side reactions. uci.edupeptideweb.com

Wang Resin : This is another popular resin for generating peptides with a C-terminal carboxylic acid. peptide.com Loading the first amino acid onto Wang resin often involves esterification, which can be prone to racemization, especially for sensitive amino acids. peptide.comresearchgate.net A common method uses a coupling agent like DIC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). peptideweb.combiotage.com The addition of HOBt can help suppress racemization. peptide.com After loading, unreacted hydroxyl groups on the resin are typically capped with a reagent like acetic anhydride. peptideweb.com

| Resin Type | C-Terminal Functionality | Typical Loading Reagents | Key Considerations |

|---|---|---|---|

| Rink Amide | Amide | Fmoc-AA, DIC/HOBt or HATU/DIPEA, DMF uci.edu | Requires Fmoc deprotection of the resin before coupling. |

| 2-Chlorotrityl | Carboxylic Acid | Fmoc-AA, DIPEA, DCM peptideweb.com | Highly acid-sensitive; allows for mild cleavage conditions. Capping of unreacted sites is crucial. uci.edu |

| Wang | Carboxylic Acid | Fmoc-AA, DIC/DMAP, HOBt, DCM/DMF peptide.combiotage.com | Risk of racemization for certain amino acids; capping is recommended. peptide.comresearchgate.net |

Coupling Reagent Selection and Kinetic Considerations (e.g., HATU, HOAt, DIC, HBTU)

The formation of a peptide bond is a nucleophilic substitution reaction that requires the activation of the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amine of the resin-bound peptide chain. The choice of coupling reagent is a critical determinant of the reaction's speed, efficiency, and the degree of potential side reactions, most notably racemization.

Several classes of coupling reagents are available, with aminium/uronium and carbodiimide reagents being the most prevalent in Fmoc-based solid-phase peptide synthesis (SPPS).

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU are widely used due to their high reactivity and the generally low levels of racemization they induce. peptide.comcreative-peptides.com HATU is often preferred over HBTU, particularly in rapid coupling protocols, as it reacts faster and can lead to less epimerization. peptide.com The enhanced reactivity of HATU is attributed to the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which not only forms a more reactive active ester but also provides anchimeric assistance through its pyridine nitrogen. creative-peptides.com Another highly efficient coupling reagent is COMU, which incorporates Oxyma Pure in its structure, offering comparable efficiency to HATU with improved safety and solubility profiles. acs.orgbachem.com

Carbodiimides: Diisopropylcarbodiimide (DIC) is a commonly used carbodiimide reagent in SPPS. peptide.com Unlike its counterpart dicyclohexylcarbodiimide (DCC), the urea byproduct of DIC is soluble in common synthesis solvents, making it suitable for solid-phase applications. peptide.com Carbodiimide-mediated couplings are often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or HOAt to suppress racemization and improve reaction rates. peptide.com The combination of DIC and an additive like HOBt or Oxyma Pure remains a robust and cost-effective method, particularly when base-free conditions are desired to minimize racemization. bachem.com

The kinetic performance of these reagents generally follows the order: HATU > HBTU > DIC/HOBt. While specific kinetic data for the coupling of this compound is not extensively documented, the general reactivity trends of these reagents are applicable. For sterically hindered couplings or "difficult sequences," the more reactive uronium salts like HATU or COMU are typically favored to ensure complete and rapid amide bond formation. acs.orgbachem.comluxembourg-bio.com

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent | Class | Key Characteristics | Kinetic Profile |

|---|---|---|---|

| HATU | Aminium/Uronium Salt | High reactivity, low racemization, based on HOAt. peptide.com | Very Fast |

| HBTU | Aminium/Uronium Salt | Efficient, widely used, based on HOBt. creative-peptides.com | Fast |

| DIC | Carbodiimide | Cost-effective, soluble urea byproduct. peptide.com Used with additives like HOBt or Oxyma. | Moderate to Fast |

| PyBOP | Phosphonium Salt | Efficient, particularly for sterically hindered couplings. | Fast |

Optimization of Solvent Systems for Coupling Efficiency

The solvent system in SPPS plays a crucial role in solvating the resin and the growing peptide chain, which directly impacts reaction kinetics and coupling efficiency. nih.gov Poor solvation can lead to peptide aggregation and the formation of secondary structures like β-sheets, which can hinder the accessibility of the N-terminal amine and result in incomplete couplings. creative-peptides.com

Standard Solvents: N,N-Dimethylformamide (DMF) is the most commonly used solvent in Fmoc-SPPS due to its excellent solvating properties for both the resin and protected amino acids. nih.govtandfonline.com N-Methyl-2-pyrrolidone (NMP) is another effective solvent that can sometimes offer superior resin swelling. nih.gov However, both DMF and NMP have come under regulatory scrutiny due to toxicity concerns, prompting research into greener alternatives. tandfonline.comunifi.it

Alternative and Mixed Solvents: To address issues of peptide aggregation in "difficult sequences," mixed solvent systems can be employed. creative-peptides.com For instance, the addition of "chaotropic" solvents like dimethyl sulfoxide (B87167) (DMSO) can help disrupt hydrogen bonding and prevent aggregation. creative-peptides.com Binary mixtures such as DMSO/DMF have been shown to improve peptide-resin solvation and lead to higher coupling yields in certain cases. nih.govcreative-peptides.com The use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate is also being explored, though their performance can be sequence-dependent and may require more extensive optimization. tandfonline.comunifi.it The solubility of this compound and the coupling reagents in these alternative systems must be carefully evaluated to ensure efficient reactions.

Temperature Effects: Performing coupling reactions at elevated temperatures (e.g., up to 90°C), often facilitated by microwave peptide synthesizers, can significantly accelerate reaction rates. unifi.it However, this approach must be used with caution, as higher temperatures can also increase the risk of side reactions, including racemization, particularly with sensitive amino acids. The choice of solvent is also critical at high temperatures, with higher-boiling point solvents or mixtures being necessary to prevent evaporation. unifi.it

The optimal solvent system for the incorporation of this compound will depend on the specific peptide sequence. For routine syntheses, DMF or NMP are generally sufficient. For sequences prone to aggregation, the use of a mixed solvent system or elevated temperature may be necessary to achieve high coupling efficiency.

Selective Deprotection Strategies

The orthogonality of protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. This enables the stepwise elongation of the peptide chain and the site-specific modification of amino acid side chains.

Nα-Fmoc Deprotection Mechanisms and Conditions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. Its removal is a critical step that is repeated throughout the synthesis. The Fmoc group is cleaved under mildly basic conditions, typically using a solution of a secondary amine, most commonly piperidine, in DMF. escholarship.org

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the C9 of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. escholarship.org The secondary amine used for deprotection also acts as a scavenger, trapping the reactive DBF to form a stable adduct, which drives the reaction to completion. escholarship.org Standard conditions for Fmoc removal are typically a 20% solution of piperidine in DMF. uspto.gov

Orthogonal Removal of Nδ-Acetyl-Nδ-Benzoyloxy Protecting Group (e.g., LiOH-mediated debenzoylation)

The Nδ-acetyl group on this compound is a simple amide that is generally stable to the conditions used in Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). This stability makes it a suitable permanent protecting group for the ornithine side chain when no further modification at this position is required.

However, the acetyl group is not considered an orthogonal protecting group in the conventional sense, as there are no mild, highly selective chemical methods for its removal that would leave other protecting groups and the peptide backbone intact. While enzymatic methods exist for the deacetylation of N-terminal acetylated peptides using enzymes like acylpeptide hydrolase, these are not practical for the deprotection of an internal side chain during solid-phase synthesis. sinopep.com Similarly, harsh chemical conditions like strong acid or base hydrolysis (e.g., 6N HCl or 40% aq. NaOH) that can cleave the acetyl amide bond are not compatible with solid-phase synthesis as they would also cleave the peptide from the resin and remove other acid- or base-labile protecting groups. researchgate.net

The prompt's example of LiOH-mediated debenzoylation refers to the removal of a benzoyl group, which is an ester linkage and thus more susceptible to mild basic hydrolysis than the more stable amide bond of the acetyl group. The robust nature of the Nδ-acetyl group means that this compound is typically used when the ornithine side chain is intended to remain acetylated in the final peptide.

Strategies to Mitigate Side Reactions during Deprotection

The deprotection steps in SPPS, particularly the repeated basic treatment for Fmoc removal, can lead to several side reactions that reduce the purity and yield of the final peptide.

Diketopiperazine (DKP) Formation: This side reaction is most common after the deprotection of the second amino acid on the resin. The newly freed N-terminal amine can attack the ester linkage of the C-terminal residue, leading to the formation of a cyclic dipeptide and cleavage from the resin. iris-biotech.de This is particularly problematic with C-terminal proline residues. Strategies to mitigate DKP formation include the use of dipeptide building blocks or replacing piperidine with a bulkier base. iris-biotech.de

Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate. uspto.goviris-biotech.de This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, which are difficult to separate. Using bulky side-chain protecting groups for aspartic acid or adding HOBt to the deprotection solution can help suppress this side reaction. uspto.gov

Racemization: While less common during the deprotection step itself, the basic conditions can contribute to the racemization of certain amino acids, particularly at the C-terminus. Using milder bases or shorter deprotection times can help minimize this risk.

Premature Protecting Group Removal: While the acetyl group on ornithine is very stable, other more labile side-chain protecting groups could be partially cleaved by repeated exposure to the deprotection reagent. Careful selection of orthogonal protecting groups is essential to avoid this.

By understanding these potential side reactions and implementing appropriate mitigation strategies, the integrity of the peptide containing this compound can be preserved throughout the synthesis.

Advanced Applications in Peptide Chemistry and Chemical Biology

Construction of Complex Peptide Architectures

The ability to introduce specific modifications and branching points within a peptide sequence is crucial for developing novel therapeutic agents, research tools, and biomaterials. Fmoc-Orn(Ac)-OH serves as a key component in these synthetic strategies.

Design and Synthesis of Branched Peptides

Branched peptides, which feature peptide chains emanating from a central core, often exhibit enhanced biological activity, stability, and unique structural properties compared to their linear counterparts. The synthesis of these complex molecules is greatly facilitated by the use of orthogonally protected amino acids like ornithine derivatives. biotage.comnih.gov

This compound, while not directly a branching unit itself, is a precursor to derivatives used in creating branched structures. The true branching points are typically introduced using amino acids with two amino groups in their side chains, such as lysine (B10760008) or ornithine, where each amino group can be independently deprotected and elongated. For instance, a common strategy involves using a derivative like Dde-Orn(Fmoc)-OH at the branching points. biotage.com After incorporation into the peptide chain via its Fmoc-protected alpha-amino group, the Fmoc group on the delta-amino group can be selectively removed to allow for the growth of a peptide branch. biotage.com This process can be repeated to create multiple antigenic peptides (MAPs) or other dendritic structures.

A typical synthetic scheme for a branched peptide might involve:

Solid-phase peptide synthesis (SPPS) to assemble the main peptide backbone. biotage.com

Incorporation of a suitably protected ornithine or lysine derivative at the desired branching point. biotage.com

Selective deprotection of the side-chain amino group. biotage.com

Stepwise elongation of the branch by coupling additional Fmoc-protected amino acids. biotage.com

Methodologies for Cyclic Peptide Synthesis (e.g., On-Resin Cyclization)

Cyclic peptides are of significant interest in drug discovery due to their increased conformational rigidity, enhanced stability against enzymatic degradation, and often improved receptor binding affinity. On-resin cyclization is a powerful technique for synthesizing these structures, and ornithine derivatives play a crucial role. universiteitleiden.nl

In this methodology, a linear peptide is assembled on a solid support, and then the N- and C-termini are deprotected and coupled to form a cyclic structure while the peptide is still attached to the resin. universiteitleiden.nl Alternatively, side-chain to side-chain or side-chain to backbone cyclization can be achieved.

The use of ornithine derivatives in on-resin cyclization is well-documented. For example, a peptide can be assembled on a resin, and an ornithine residue within the sequence can be used as an anchoring point for cyclization. universiteitleiden.nl Research has shown that the choice of the amino acid at the cyclization point can significantly impact the yield and purity of the final cyclic peptide. universiteitleiden.nl While direct use of this compound for cyclization is less common, its derivatives with other orthogonal protecting groups on the delta-amino group are frequently employed. For instance, starting a solid-phase synthesis with Fmoc-Orn(Dde)-OH has been explored for the synthesis of cyclic peptides like Gramicidin S. universiteitleiden.nl

Incorporation into Conformationally Constrained Peptides and Foldamers

Foldamers are oligomers that adopt well-defined, folded conformations reminiscent of natural proteins. researchgate.net The incorporation of modified amino acids is a key strategy for inducing and stabilizing these secondary structures. The constraints imposed by these residues can pre-organize the peptide backbone into specific helical or sheet-like arrangements.

While research on the direct impact of this compound on foldamer conformation is specific, the principle of using modified amino acids to control peptide structure is well-established. The acetyl group on the ornithine side chain of this compound can influence local conformation through steric effects and its potential for hydrogen bonding. The incorporation of α,α-disubstituted α-amino acids is a known strategy to create peptide foldamers with stable helical structures, which have shown promise as cell-penetrating peptides. researchgate.net The unique structural features of such modified amino acids enhance the stability and biological activity of the resulting peptides.

Engineering of Peptidomimetics and Specialized Conjugates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties. This compound is a valuable tool in the synthesis of certain classes of peptidomimetics, particularly those designed for metal chelation.

Research on Siderophore Mimicry and Analog Synthesis

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. researchgate.netresearchgate.net Their ability to bind iron has made them attractive targets for the development of "Trojan horse" antibiotics, where an antimicrobial agent is attached to a siderophore to facilitate its entry into bacterial cells. researchgate.netnih.gov

This compound is a crucial building block for the synthesis of siderophore mimics, particularly those containing the Nδ-hydroxy-Nδ-acetyl-ornithine motif found in many natural siderophores. researchgate.netiris-biotech.dersc.org The synthesis of marine siderophores like amphibactin-T and moanachelin ala-B has been achieved using Fmoc-Orn(Ac,OBz)-OH, a closely related derivative, in solid-phase peptide synthesis. researchgate.netrsc.org In this strategy, the benzoyl (Bz) group protects the hydroxyl functionality during synthesis and is later removed to yield the active hydroxamate group. researchgate.net

Strategic Incorporation of Nδ-Hydroxamate Functionality for Metal Chelation

The Nδ-hydroxamate group, formed from the Nδ-acetyl-Nδ-hydroxy-ornithine residue, is a bidentate ligand that is highly effective at chelating metal ions, especially Fe(III). researchgate.netnih.goviris-biotech.de The strategic incorporation of this functionality into peptides allows for the creation of molecules with tailored metal-binding properties.

Development of Siderophore-Cargo Conjugates (e.g., "Trojan Horse" Strategy for Delivery Research)

Siderophores are small, high-affinity iron-chelating molecules produced by microorganisms to scavenge iron from their environment. rsc.org The "Trojan Horse" strategy exploits the siderophore-mediated iron uptake systems of bacteria to deliver cargo molecules, such as antibiotics, into the cell. iris-biotech.denih.govwhiterose.ac.uk this compound is a key component in the synthesis of siderophore-drug conjugates because the Nδ-hydroxy-Nδ-acetyl-ornithine motif is a common bidentate ligand found in many natural siderophores. iris-biotech.de

By incorporating this compound into a peptide sequence, researchers can construct synthetic siderophore mimics. The Fmoc group on the alpha-amine allows for standard solid-phase peptide synthesis (SPPS), while the acetyl group on the delta-amine, along with a temporary protecting group on the delta-hydroxyl (often a benzoyl or benzyloxycarbonyl group), provides orthogonal protection. iris-biotech.de After peptide assembly, the hydroxyl protecting group can be selectively removed to reveal the iron-binding hydroxamate functionality. iris-biotech.de This approach has been instrumental in creating conjugates to study bacterial iron acquisition and to develop novel antibacterial agents that can overcome resistance mechanisms. iris-biotech.denih.govwhiterose.ac.uk

Total Synthesis of Natural Amphiphilic Marine Siderophores (e.g., Amphibactin-T, Moanachelin ala-B)

The total synthesis of complex natural products like the amphiphilic marine siderophores Amphibactin-T and Moanachelin ala-B has been successfully achieved using Fmoc-Orn(Ac,OBz)-OH as a crucial building block. researchgate.netrsc.orgblogspot.comafricaresearchconnects.com These siderophores are characterized by a peptide backbone containing multiple Nδ-hydroxy-Nδ-acetyl-ornithine residues, which are responsible for their potent iron(III)-chelating activity. researchgate.netresearchgate.net

The synthesis of these molecules relies on a solid-phase strategy using standard Fmoc chemistry. researchgate.netrsc.org The use of the orthogonally protected Fmoc-Orn(Ac,OBz)-OH allows for the stepwise assembly of the peptide chain. researchgate.net The benzoyl (Bz) group protecting the δ-hydroxy function is stable during the Fmoc-based solid-phase synthesis and can be efficiently removed under mild basic conditions, such as with lithium hydroxide (B78521) (LiOH), without affecting the rest of the peptide. rsc.orgresearchgate.net This strategy has enabled the first total syntheses of Amphibactin-T and Moanachelin ala-B, providing access to these complex molecules for further biological studies. researchgate.netrsc.orgblogspot.com

Synthesis of Research Model Peptide Sequences (e.g., DA-Lys-Ser-Orn(OH,Ac)-OH)

To validate and optimize the synthetic methodologies involving Fmoc-Orn(Ac,OBz)-OH, researchers often synthesize smaller, model peptide sequences. researchgate.net An example is the model peptide DA-Lys-Ser-Orn(OH,Ac)-OH, which was prepared to confirm the stability of the protected ornithine residue under solid-phase conditions and to refine the deprotection strategy for the benzoyl group. rsc.orgresearchgate.netresearchgate.net

The synthesis of this model peptide on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc chemistry demonstrated the robustness of the Nδ-acetyl-Nδ-benzoyloxy-ornithine unit throughout the peptide elongation process. rsc.orgresearchgate.net Furthermore, it allowed for a direct comparison of different debenzoylation methods, confirming that treatment with LiOH provides a significantly cleaner and higher-yielding product compared to methods like ammonia (B1221849) in methanol. rsc.orgresearchgate.net The successful synthesis of this and similar model peptides provides the necessary proof-of-concept for applying this building block in the more complex total synthesis of natural products. researchgate.netrsc.org

Advanced Functionalization and Derivatization Strategies

The unique reactivity of the ornithine side chain, made accessible through the use of this compound, allows for a variety of advanced functionalization and derivatization strategies to create peptides with novel properties.

Post-Synthetic Functionalization of Ornithine Residues (e.g., Guanidinylation)

A powerful application of incorporating ornithine into peptides is its post-synthetic conversion to arginine, a process known as guanidinylation. This strategy is particularly useful for synthesizing arginine-containing peptides where direct incorporation of protected arginine might be problematic or to create homoarginine residues. researchgate.netthieme-connect.de The δ-amino group of the ornithine side chain, once deprotected, can be reacted with a guanidinylating agent, such as O-methylisourea, to form the guanidinium (B1211019) group characteristic of arginine. researchgate.netrsc.org

This post-synthetic modification approach has been employed in the synthesis of various bioactive peptides and oligonucleotide-peptide conjugates. researchgate.netacs.org For instance, ornithine-containing peptide conjugates have been synthesized and subsequently converted to their arginine or homoarginine counterparts to study their biological activities, such as gene expression inhibition and cellular uptake. researchgate.netrsc.org This method provides a versatile route to introduce the critical guanidinium functionality into a peptide sequence after the main backbone has been assembled.

Chemoselective Side-Chain Modifications within Peptide Scaffolds

The ornithine residue serves as a versatile handle for chemoselective modifications within a peptide scaffold. researchgate.net The δ-amino group, after selective deprotection, can be targeted with a wide array of reagents to introduce different functionalities without affecting other reactive groups in the peptide. This allows for the creation of peptides with tailored properties.

For example, the free amino group of an ornithine side chain can be acylated, alkylated, or used in ligation reactions to attach reporter molecules, cross-linkers, or other bioactive moieties. This chemoselectivity is crucial for building complex peptide architectures, such as branched or cyclic peptides, and for developing peptide-based diagnostics and therapeutics. mdpi.comnih.gov The ability to selectively modify the ornithine side chain post-synthesis provides a powerful tool for peptide engineering and the development of novel biomaterials. iris-biotech.de

Integration of Unnatural Amino Acids for Enhanced Structural Stability

The incorporation of unnatural amino acids, including derivatives of ornithine, is a well-established strategy to enhance the structural stability and proteolytic resistance of peptides. nih.govresearchgate.netualberta.ca While this compound itself is a derivative of a natural amino acid, its use is part of a broader strategy that often involves the integration of other non-proteinogenic amino acids to create peptides with improved therapeutic potential. nih.govnih.gov

By introducing conformational constraints or removing protease recognition sites, the incorporation of unnatural amino acids can lead to peptides with more stable secondary structures, such as β-hairpins or helices, and increased resistance to degradation by enzymes. mdpi.comnih.govresearchgate.net For example, studies have shown that replacing lysine residues with other cationic unnatural amino acids can improve chemical stability against digestive enzymes while maintaining antimicrobial activity. researchgate.net The use of building blocks like this compound in conjunction with other unnatural amino acids is a key strategy in the design of robust and potent peptide-based drugs.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-Orn(Ac)-OH. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the analysis of Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the most common modality. A nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (ACN), with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Detailed research findings often specify the conditions used for HPLC analysis to allow for reproducibility. For instance, the purity of a synthesized peptide incorporating an Ornithine derivative was assessed using a C18 column with a gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 15 minutes, with detection at 220 nm. rsc.org In another example, analytical HPLC for ornithine derivatives was performed on a Supelco RP-18 column with a 40-minute gradient of 0-100% ACN in 0.05% aqueous TFA, also with detection at 220 nm. marquette.edu Purity levels of ≥96.0% are often reported for commercially available Fmoc-Orn(Boc)-OH, a related compound, indicating the high standards required for these building blocks. sigmaaldrich.com

The retention time (RT) in an HPLC chromatogram is a characteristic property of a compound under specific conditions and is used for its identification. The integration of the peak area corresponding to this compound allows for the quantitative determination of its purity relative to any impurities present.

Interactive Table: HPLC Analysis Parameters for Ornithine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Phenomenex C18 (3 µm x 4.6 x 50 mm) rsc.org | Supelco RP-18 Discovery (5 µm, 15 x 0.4 cm) marquette.edu |

| Mobile Phase A | 100% H2O/0.1% TFA rsc.org | 0.05% aqueous TFA marquette.edu |

| Mobile Phase B | 100% CH3CN/0.1% TFA rsc.org | Acetonitrile (ACN) marquette.edu |

| Gradient | 5-95% B over 15 min rsc.org | 0-100% B over 40 min marquette.edu |

| Flow Rate | 1 mL/min rsc.org | 1 mL/min marquette.edu |

| Detection Wavelength | 220 nm rsc.org | 220 nm marquette.edu |

Mass Spectrometry for Molecular Identification and Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, providing strong evidence for its identity. This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. It provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a commonly used soft ionization technique for amino acid derivatives as it minimizes fragmentation and typically produces protonated molecular ions [M+H]+ or other adducts.

In research involving the synthesis of related ornithine building blocks, ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry was used to confirm the products. rsc.org The exact mass of this compound is 396.1685 g/mol , and HRMS data would be expected to align closely with this value, confirming the successful synthesis and the presence of the correct protecting groups. chemsrc.com

Interactive Table: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C22H24N2O5 | chemsrc.comsigmaaldrich.com |

| Molecular Weight | 396.44 g/mol | sigmaaldrich.com |

| Exact Mass | 396.168518 Da | chemsrc.com |

| Common Ionization Mode | Electrospray Ionization (ESI) | rsc.org |

| Typical Adduct | [M+H]+ |

Other Spectroscopic Methods for Structural Confirmation

While HPLC and MS are crucial for purity and molecular weight determination, other spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for elucidating the detailed chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to confirm the structure of this compound and its protected analogues.

¹H NMR spectra show distinct signals for the protons of the fluorenyl (Fmoc), acetyl (Ac), and ornithine backbone moieties. The chemical shifts, splitting patterns, and integration of these signals confirm the presence and connectivity of these groups.

In the synthesis of a related compound, Fmoc-L-Orn(Ac,OBz)-OH, NMR spectra were measured on 400 MHz or 600 MHz instruments in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a common solvent for these types of molecules. rsc.org The data obtained from these analyses are critical for validating the synthetic route and ensuring the integrity of the protecting groups before proceeding with peptide synthesis.

Infrared (IR) Spectroscopy can also be used to identify the presence of key functional groups. For instance, characteristic absorption bands for the carbonyl groups (C=O) of the Fmoc protecting group, the acetyl group, and the carboxylic acid, as well as the N-H bonds, would be expected in the IR spectrum of this compound.

These analytical and spectroscopic methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its quality and suitability for research applications.

Emerging Research Directions and Future Perspectives

Innovation in Protecting Group Chemistry for Ornithine Derivatives

The synthesis of peptides containing modified ornithine residues presents unique challenges, primarily centered on the protection of the delta-amino group. Innovations in protecting group chemistry are crucial for the successful incorporation of these residues and for the subsequent modification of the peptide.

A significant advancement in this area is the development of novel protecting group strategies that allow for on-resin manipulation of the ornithine side chain. While the Nδ-acetyl group of Fmoc-Orn(Ac)-OH is stable, a related and innovative approach involves the use of a doubly protected derivative, Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine . This compound is a key precursor for introducing the Nδ-hydroxy-Nδ-acetyl-ornithine moiety into a peptide sequence. The benzoyloxy group serves as a clever protecting group for the hydroxyl function of the hydroxamate. Its key advantage is that it can be selectively removed on the solid support under mild basic conditions (e.g., 1 M LiOH), unmasking the metal-binding hydroxamate group without affecting the main peptide chain or other acid-labile side-chain protecting groups. This strategy represents a significant innovation, enabling the synthesis of complex metal-binding peptides and siderophore mimics directly on the resin.

The table below summarizes various protecting groups used for the ornithine side chain in Fmoc-based solid-phase peptide synthesis (SPPS), highlighting their orthogonality and specific applications.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Fmoc | Key Features |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Yes | Standard, acid-labile protection. |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst | Yes | Useful for selective deprotection on-resin. |

| Benzyloxycarbonyl | Z | Catalytic hydrogenation; strong acid (HBr/AcOH) | Yes | Classic protecting group, stable to mild acid/base. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes | Allows selective deprotection for side-chain modification. |

| Benzoyloxy (on Nδ-acetyl-Nδ-hydroxy-ornithine) | OBz | Mild base (e.g., LiOH) | Yes | Enables on-resin formation of hydroxamate siderophore moieties. nih.gov |

Exploration of Novel Siderophore Conjugates and Metal-Binding Systems

The Nδ-hydroxy-Nδ-acetyl-ornithine residue is a fundamental component of many naturally occurring siderophores. nih.gov Siderophores are small molecules produced by microorganisms to chelate iron(III) from the environment and transport it into the cell. This natural iron uptake mechanism can be exploited for drug delivery in what is known as a "Trojan Horse" strategy. By attaching an antibiotic to a siderophore, the drug can be actively transported into a bacterial cell, bypassing resistance mechanisms such as membrane impermeability. nih.gov

Research in this area focuses on the synthesis of novel siderophore-drug conjugates. The use of the aforementioned Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine building block is instrumental in this field. It allows for the incorporation of the key iron-binding hydroxamate moiety into a peptide backbone, which can then be conjugated to an antibiotic. nih.govnih.gov Studies have shown that conjugates containing tripeptides of Nδ-acetyl-Nδ-hydroxy-L-ornithine can be recognized by bacterial iron transport systems. For example, conjugates with β-lactam antibiotics have demonstrated antibacterial activity against strains like Escherichia coli, with uptake mediated by hydroxamate-ferrichrome receptors. nih.gov

The design of these conjugates is critical for their biological activity. The choice of the siderophore mimic, the linker, and the antibiotic all play a role in the efficacy and species-selectivity of the final compound. The ability to synthesize these molecules using solid-phase methods allows for the creation of libraries of different conjugates to explore these structure-activity relationships.

Applications of Multicomponent Reactions (MCRs) in Peptide Synthesis using this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools in organic synthesis for generating molecular diversity. While the direct application of this compound in published MCRs is not yet prominent, its structure offers potential for future exploration in this area.

The primary amine of a deprotected ornithine side chain could, in principle, participate as a component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. However, the acetyl group in this compound transforms the primary amine into a secondary amide, which alters its reactivity. This modification makes it less suitable for classical MCRs that require a primary amine component.

Future research could focus on developing novel MCRs that are compatible with the amide functionality of the Nδ-acetylated ornithine side chain. Alternatively, this compound could be used as a scaffold, where other parts of the molecule are involved in an MCR, with the acetylated side chain providing specific physicochemical properties to the final product. The integration of specialized amino acid building blocks into MCRs is an emerging field that could accelerate the discovery of novel peptide-based therapeutics.

Rational Design of Peptides with Tunable Biological Properties

Rational peptide design aims to create peptides with specific, predictable functions by carefully selecting their amino acid sequence and structure. The incorporation of non-proteinogenic amino acids like Nδ-acetyl-L-ornithine is a key strategy in this endeavor. The acetyl group on the ornithine side chain neutralizes the positive charge that would typically be present on the delta-amino group at physiological pH. This modification can have several profound effects on the properties of a peptide.

Furthermore, the presence of the acetylated side chain can introduce specific conformational constraints or new interaction points (e.g., hydrogen bond acceptor sites) that can be exploited in the rational design of peptide inhibitors, receptor agonists, or antagonists. The use of building blocks like this compound allows for the precise, site-specific introduction of these features into a peptide sequence, enabling systematic studies of structure-function relationships.

| Modification | Effect on Peptide Property | Potential Application |

| Charge Neutralization | Alters isoelectric point and overall charge. | Modulating binding to charged surfaces (e.g., membranes, DNA). |

| Increased Hydrophobicity | May enhance membrane interaction or aggregation propensity. | Design of cell-penetrating peptides or self-assembling materials. |

| Altered H-bonding | Acetyl carbonyl can act as a hydrogen bond acceptor. | Influencing secondary structure and target binding specificity. |

| Enhanced Stability | May reduce susceptibility to proteases that recognize basic residues. | Increasing the in vivo half-life of therapeutic peptides. |

Overcoming Synthetic Challenges in Complex Peptide Assembly

The synthesis of complex peptides, especially those containing modified residues, is often fraught with challenges. While this compound is generally compatible with standard Fmoc/tBu SPPS protocols, the inherent reactivity of the ornithine backbone can present difficulties.

A primary challenge associated with the use of ornithine derivatives in peptide synthesis is the risk of intramolecular cyclization. The delta-amino group of a deprotected ornithine side chain can attack the activated C-terminal carbonyl of the same residue, leading to the formation of a stable six-membered lactam ring. This side reaction truncates the peptide chain and complicates purification. The acetylation of the delta-amino group in this compound significantly mitigates this risk by converting the nucleophilic amine into a much less reactive amide.

However, in the synthesis of long or "difficult" sequences, other challenges common to Fmoc SPPS can be exacerbated. These include:

Aggregation: Hydrophobic sequences or those prone to forming stable secondary structures on-resin can aggregate, leading to incomplete coupling and deprotection steps.

Aspartimide Formation: Sequences containing aspartic acid are prone to a side reaction that forms a five-membered succinimide (B58015) ring, which can lead to epimerization and the formation of piperidide-related byproducts.

Racemization: Activation of the C-terminal carboxyl group can lead to epimerization, particularly with residues like histidine and cysteine.

Strategies to overcome these challenges include the use of specialized resins, modified coupling reagents (e.g., addition of OxymaPure® or HOBt), pseudoproline dipeptides to disrupt aggregation, and carefully controlled reaction conditions. The choice of protecting groups for other residues in the sequence must also be carefully considered to ensure full orthogonality with the acetyl group on the ornithine side chain.

Q & A

Q. What are the critical steps for incorporating Fmoc-Orn(Ac)-OH into solid-phase peptide synthesis (SPPS)?

this compound requires careful handling of its acetyl (Ac)-protected side chain during SPPS. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Ac protection on the ornithine side chain .

- Coupling : Activate the amino acid with HATU/HOAt and DIPEA in DMF for 1 hour to ensure efficient amide bond formation. Excess reagents (4 eq.) are recommended to drive coupling to completion .

- Monitoring : Use RP-HPLC/MS to confirm coupling efficiency and detect incomplete reactions .

Q. How does the acetyl group in this compound influence peptide stability during synthesis?

The Ac group minimizes side reactions (e.g., undesired nucleophilic attacks) by blocking the δ-amine of ornithine. This is critical for preventing branching or cyclization during chain elongation, particularly in sequences with reactive residues like cysteine or histidine .

Q. What analytical methods are recommended for characterizing this compound-containing peptides?

- RP-HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity .

- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS, noting that the Ac group adds 42 Da to the ornithine side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency when using this compound in complex peptide sequences?

Inefficient coupling may arise from steric hindrance or aggregation. Strategies include:

- Solvent Optimization : Switch from DMF to NMP for better solubility of hydrophobic sequences .

- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction .

- Microwave-Assisted Synthesis : Apply controlled heating (50°C) to accelerate coupling kinetics .

Q. What orthogonal protection strategies are compatible with this compound for branched peptide synthesis?

The Ac group is stable under standard Fmoc deprotection conditions (piperidine/DMF), allowing compatibility with:

- Alloc Protection : Removable by Pd(0) catalysts for selective side-chain modifications .

- Dde Protection : Cleaved with hydrazine for sequential assembly of multi-functionalized peptides .

Q. How does this compound perform in templated RNA or protein detection systems?

The Ac-protected ornithine can serve as a site-specific anchor for fluorophores or bioconjugation. For example:

- FRET Probes : Incorporate this compound into PNA probes, where the Ac group prevents nonspecific interactions during RNA hybridization .

- Fluorescent Tagging : Post-synthetically deprotect the Ac group (via TFA treatment) to expose the δ-amine for dye conjugation .

Methodological Considerations

Q. What are the risks of incomplete Ac group removal, and how can they be mitigated?

Partial deacetylation can lead to heterogeneous products. To avoid this:

- Cleavage Conditions : Use TFA cocktails (e.g., TFA/H2O/m-cresol/TIS, 85:5:5:5) for 90 minutes to ensure complete removal .

- Validation : Compare HPLC profiles before and after deprotection to confirm uniformity .

Q. How can researchers optimize the synthesis of this compound derivatives for functional studies?

- Reductive Alkylation : For ethyl or methyl derivatives, react Fmoc-Orn-OH with aldehydes (e.g., formaldehyde) and NaCNBH3 in methanol, followed by Boc protection to stabilize the modified side chain .

- Purification : Use preparative RP-HPLC with 0.1% TFA modifiers to isolate high-purity products (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.